molecular formula C6H13NO3 B051601 (2R,3R)-2-Amino-3-hydroxy-hexanoic acid CAS No. 59286-26-9

(2R,3R)-2-Amino-3-hydroxy-hexanoic acid

Cat. No.: B051601
CAS No.: 59286-26-9
M. Wt: 147.17 g/mol
InChI Key: ONTYPWROJNTIRE-RFZPGFLSSA-N
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Description

(2R,3R)-2-Amino-3-hydroxyhexanoic acid is a chiral amino acid derivative with significant importance in various fields of chemistry and biology. This compound is characterized by its two stereocenters, which contribute to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-Amino-3-hydroxyhexanoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials and stereospecific reactions. For instance, the compound can be synthesized from D-gulonic acid γ-lactone through a series of selective transformations . Another method involves the use of epoxides and chiral amino-alcohols derived from sugars like D-glucono-δ-lactone .

Industrial Production Methods

Industrial production of (2R,3R)-2-Amino-3-hydroxyhexanoic acid often involves the resolution of racemic mixtures to obtain the desired enantiomer. Techniques such as crystallization, chromatography, and enzymatic resolution are commonly employed to achieve high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-Amino-3-hydroxyhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of amino acids and amino alcohols, which can be further utilized in synthetic chemistry and pharmaceutical applications .

Scientific Research Applications

(2R,3R)-2-Amino-3-hydroxyhexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R)-2-Amino-3-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular functions. For example, it can inhibit certain dehydrogenases, affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-2-Amino-3-hydroxyhexanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with various enzymes and its role as a chiral building block make it valuable in both research and industrial applications .

Properties

IUPAC Name

(2R,3R)-2-amino-3-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-2-3-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTYPWROJNTIRE-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]([C@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301296037
Record name D-Norleucine, 3-hydroxy-, erythro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59286-26-9
Record name D-Norleucine, 3-hydroxy-, erythro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59286-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Norleucine, 3-hydroxy-, erythro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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